2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole
Description
Properties
IUPAC Name |
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-39(45)41-27-31(21-25-47(41)50)33-19-23-37-38-24-20-34(30-44(38)49-43(37)29-33)32-22-26-48-42(28-32)40-16-8-10-18-46(40)51(48)36-13-5-2-6-14-36/h1-30,49H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYUAOUFXFTZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=C(N5)C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 9-phenylcarbazole: This can be achieved through a Suzuki coupling reaction between 9-bromo-9H-carbazole and phenylboronic acid in the presence of a palladium catalyst.
Bromination: The 9-phenylcarbazole is then brominated at the 3-position using N-bromosuccinimide (NBS) to form 3-bromo-9-phenylcarbazole.
Coupling Reaction: Finally, a coupling reaction between 3-bromo-9-phenylcarbazole and 2,7-dibromo-9H-carbazole is carried out using a palladium catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl or carbazole rings using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbazole-quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitro-substituted carbazole derivatives.
Scientific Research Applications
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): It is used as a host material in OLEDs due to its excellent charge-transport properties.
Photovoltaic Cells: The compound is utilized in the active layers of organic photovoltaic cells to enhance their efficiency.
Photocatalysis: It serves as a photocatalyst in various organic transformations.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole in electronic applications involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for effective π-π stacking interactions, facilitating the movement of electrons and holes. In biological applications, the compound may interact with cellular components, disrupting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues
CzS2 (Di(4-(4-(9-phenylcarbazol-3-yl)phenyl)sulfone)
- Structure : Contains sulfone bridges linking phenylcarbazolyl groups to a central phenyl ring.
- Key Differences : The sulfone group introduces electron-withdrawing properties, lowering the HOMO level compared to the target compound. This enhances charge-transfer efficiency in TADF applications but reduces hole-transport capability .
- Applications : Used as a TADF photocatalyst in polymerization reactions due to its balanced charge-transfer characteristics .
9-Phenyl-9H,9′H-2,3′-bicarbazole
- Structure : A bicarbazole system with two carbazole units linked via a phenyl group.
- Key Differences : Lacks the 3-yl substitution pattern of the target compound, leading to reduced π-conjugation and higher bandgap (≈3.2 eV vs. ≈2.8 eV for the target).
2,7-Di(2-furyl)-9H-carbazole (27a)
- Structure : Symmetrical substitution with furyl groups at the 2,7-positions.
- Key Differences : Furyl substituents are smaller and less electron-rich than phenylcarbazolyl groups, resulting in a higher bandgap (≈3.5 eV) and reduced thermal stability (Td ≈ 250°C vs. >300°C for the target).
- Applications : Investigated for antiproliferative effects in cancer research, highlighting divergent structure-activity relationships .
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole
- Structure : Ethynyl-linked pyridyl groups at the 2,7-positions.
- Key Differences : Pyridyl groups introduce electron-deficient character, lowering the LUMO level (−3.1 eV vs. −2.6 eV for the target). This facilitates electron transport but reduces hole injection efficiency.
- Applications : Utilized in pH-sensitive luminescent materials and anion sensing .
Optoelectronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Thermal Stability (Td, °C) |
|---|---|---|---|---|
| Target Compound | −5.4 | −2.6 | 2.8 | >300 |
| CzS2 | −5.8 | −2.9 | 2.9 | 290 |
| 9-Phenyl-2,3′-bicarbazole | −5.6 | −2.4 | 3.2 | 280 |
| 2,7-Di(furyl)-carbazole | −5.2 | −1.7 | 3.5 | 250 |
| 2,7-Bis(pyridylethynyl) | −5.5 | −3.1 | 2.4 | 270 |
Key Observations :
- The target compound’s low bandgap and high HOMO level (−5.4 eV) make it an excellent hole-transport material, outperforming bicarbazole and furyl derivatives.
- CzS2’s sulfone group narrows the bandgap but compromises thermal stability.
- Pyridylethynyl derivatives exhibit the narrowest bandgap but require complementary materials for balanced charge transport in devices .
Biological Activity
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole is a complex organic compound belonging to the carbazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound exhibits multiple carbazole units that contribute to its electronic properties and biological interactions. Its formula can be represented as follows:
This compound's unique arrangement allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of signaling pathways such as STAT3 and NF-kB .
2. Antimicrobial Properties
Carbazole derivatives have demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported that certain derivatives inhibit bacterial growth effectively, suggesting potential applications in treating infections .
3. Neuroprotective Effects
Neuroprotective activities are another significant aspect of carbazole derivatives. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative conditions like Alzheimer's disease .
- Oxidative Stress Reduction : The antioxidant properties attributed to carbazole derivatives help mitigate oxidative stress in cells, contributing to their neuroprotective effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity of carbazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole derivatives?
- Methodological Answer : The synthesis typically involves three key steps:
Alkylation : Commercial 9H-carbazole is alkylated at the nitrogen atom using alkyl halides under standard conditions to introduce solubilizing chains (e.g., ethyl or hexyl groups) .
Iodination : The alkylated carbazole undergoes iodination at specific positions (e.g., 3,6-positions) using KI/KIO₃ in acetic acid to generate reactive intermediates .
Cross-Coupling : Sonogashira or Suzuki-Miyaura coupling reactions are employed to attach aryl/ethynyl groups. For example, phenylacetylene or boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are used to form π-conjugated systems .
- Critical Consideration : Alkyl chain length (e.g., ethyl vs. hexyl) does not affect solution-phase photophysics but significantly influences solid-state intermolecular packing and emission properties .
Q. What characterization techniques are essential for confirming the structural integrity of carbazole derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functionalization sites and alkyl chain integration .
- X-ray Crystallography : Resolves molecular geometry and packing modes, as demonstrated for 9-phenyl-3,6-bis(boronate) derivatives .
- Mass Spectrometry : High-resolution MS validates molecular weight and purity .
- Photophysical Analysis : UV-Vis and fluorescence spectroscopy quantify absorption/emission profiles (e.g., λmax at 369–428 nm in solution) .
Advanced Research Questions
Q. How do alkyl chain modifications influence the photophysical properties of carbazole derivatives in different states?
- Methodological Answer :
- Solution Phase : Alkyl chains (e.g., ethyl vs. hexyl) minimally affect emission wavelengths due to limited intermolecular interactions. For example, bicarbazole derivatives emit at 416 nm regardless of chain length .
- Solid State : Longer alkyl chains (e.g., hexyl) reduce aggregation-induced quenching by enhancing molecular separation. Shorter chains (e.g., ethyl) promote π-π stacking, broadening emission bands and red-shifting λmax (e.g., 3a: 428 nm vs. 3b: 428 nm with narrower FWHM) .
- Data Contradiction Resolution : Discrepancies between solution and solid-state data require controlled thin-film fabrication (e.g., spin-coating vs. vapor deposition) to optimize intermolecular spacing .
Q. What strategies resolve contradictions in optoelectronic data between theoretical predictions and experimental results?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) simulations predict HOMO/LUMO levels and charge transport properties. Discrepancies arise from neglecting solvent effects or solid-state packing in simulations .
- Experimental Calibration : Compare synthesized compounds with reference standards (e.g., unsubstituted carbazole) to isolate substituent effects .
- Morphological Control : Use grazing-incidence X-ray diffraction (GI-XRD) to correlate crystal packing with device performance (e.g., OLED efficiency) .
Q. How can researchers optimize carbazole derivatives for deep-blue emission in OLEDs?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the 3,6-positions to widen the bandgap and blue-shift emission .
- Aggregation Control : Blend derivatives with bulky host materials (e.g., 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene) to suppress excimer formation .
- Device Architecture : Optimize layer thickness and hole/electron transport materials to balance charge injection and reduce efficiency roll-off .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
